![molecular formula C22H20N2O10 B5038501 4,4'-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3'-dicarboxylic acid](/img/structure/B5038501.png)
4,4'-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid is a complex organic compound characterized by its biphenyl core structure with carboxypropanoyl and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid typically involves multiple steps, starting from biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. These amino groups are then reacted with carboxylic acid derivatives to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or alter other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound .
科学研究应用
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and other industrial applications
作用机制
The mechanism of action of 4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or other biomolecules, altering their function and activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
相似化合物的比较
Similar Compounds
3,3’-Diamino-4,4’-dicarboxylic acid-1,1’-Biphenyl: Similar in structure but with amino groups instead of carboxypropanoyl groups.
Biphenyl-4,4’-dicarboxylic acid: Lacks the carboxypropanoyl groups, making it less complex.
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Contains hydroxyl groups instead of carboxypropanoyl groups.
Uniqueness
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
属性
IUPAC Name |
5-[3-carboxy-4-(3-carboxypropanoylamino)phenyl]-2-(3-carboxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10/c25-17(5-7-19(27)28)23-15-3-1-11(9-13(15)21(31)32)12-2-4-16(14(10-12)22(33)34)24-18(26)6-8-20(29)30/h1-4,9-10H,5-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUNHVWNUOEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B5038434.png)
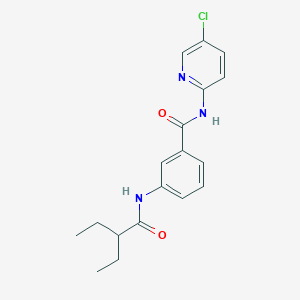
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5038452.png)
![4-(3,5-Dimethylpyrazol-1-yl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)
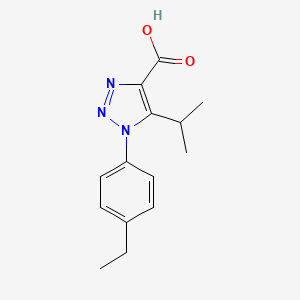
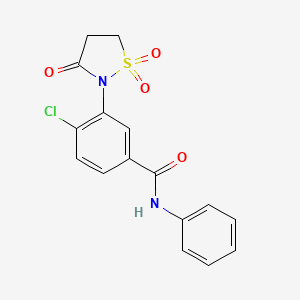
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
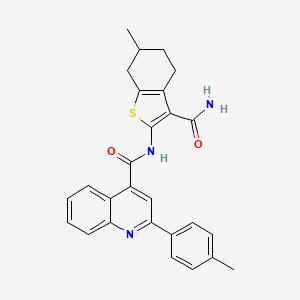
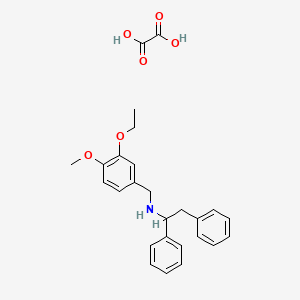
![(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B5038527.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
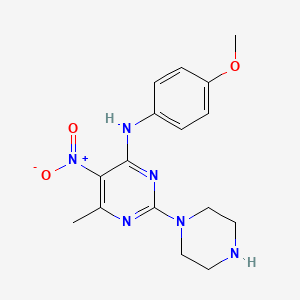
![Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate](/img/structure/B5038551.png)
